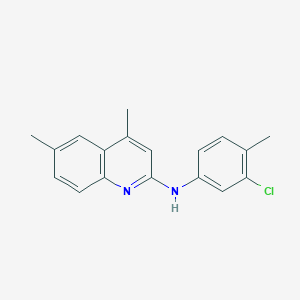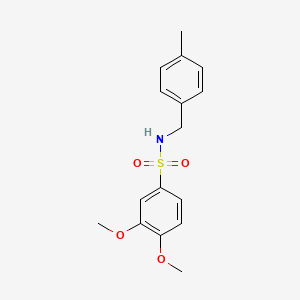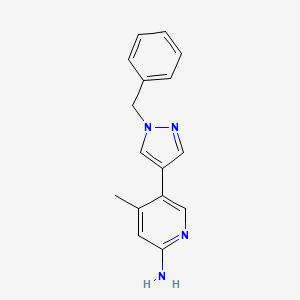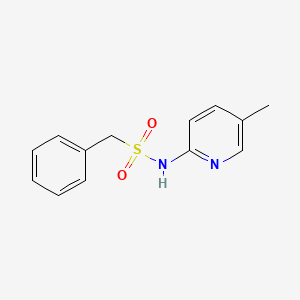
N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine belongs to the class of quinoline derivatives, which are known for their diverse chemical and pharmacological properties. Quinolines are nitrogen-containing heterocyclic compounds that have been studied extensively in organic chemistry and medicinal chemistry.
Synthesis Analysis
Quinoline derivatives, similar to N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine, are often synthesized through complex organic reactions. One such method involves the synthesis of nitroquinolines, which can undergo further reactions, such as nucleophilic substitution, to produce a variety of quinoline derivatives (Dyablo et al., 2015). Additionally, click chemistry approaches, involving 1,3-dipolar cycloaddition reactions, have been used to create quinoline derivatives with significant yields (Kategaonkar et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed using Density Functional Theory (DFT) and Time-Dependent DFT methods. These techniques provide insights into the optimized molecular structure, electronic properties, and spectral characterizations of quinoline compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and redox reactions. The presence of functional groups, such as chloro and methyl, influences their reactivity and interaction with other molecules (Fatma et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their melting and boiling points, solubility, and crystalline structure, can be studied using techniques like X-ray diffraction and NMR spectroscopy. These properties are crucial in understanding the stability and applicability of these compounds in various fields (Deng et al., 2021).
Chemical Properties Analysis
Quinoline derivatives display a range of chemical properties, such as acidity/basicity, electrophilic and nucleophilic sites, and potential for forming various types of chemical bonds. Computational studies, like DFT calculations, play a significant role in predicting and understanding these properties (Faizi et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-11-4-7-17-15(8-11)13(3)9-18(21-17)20-14-6-5-12(2)16(19)10-14/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFBWWWEPJMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)




![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)
![2-{[3'-(methylthio)biphenyl-3-yl]oxy}acetamide](/img/structure/B5646192.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5646204.png)
![4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5646205.png)
![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)
![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
